N-Acetyl-3-hydroxyindole
Overview
Description
Mechanism of Action
Target of Action
N-Acetyl-3-hydroxyindole, also known as N-Acetylindoxyl or 1-(3-Hydroxy-1H-indol-1-yl)ethanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of this compound involves a chemical reaction catalyzed by the enzyme Acetylindoxyl oxidase . This reaction, which also involves oxygen, produces N-acetylisatin, a metabolite in the pathway of tryptophan .
Biochemical Pathways
This compound is involved in the tryptophan metabolic pathway . Tryptophan is an essential amino acid that is entirely derived from the diet . The bacterial bioconversion of indole, a product of tryptophan metabolism, is initiated by the oxygenation of indole to 3-hydroxyindole .
Result of Action
The result of the action of this compound is the production of N-acetylisatin . This metabolite is part of the tryptophan metabolic pathway . Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the metabolism of tryptophan, from which indole and its derivatives are produced . Therefore, changes in the gut microbiota could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
N-Acetyl-3-hydroxyindole is involved in the metabolism of tryptophan . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) . The metabolism of this compound in the body occurs via the 5-hydroxyindole and the kynurenine pathways .
Cellular Effects
This compound, as a derivative of indole, possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and proteins. For instance, it is a reactant in a chemical reaction catalyzed with the enzyme Acetylindoxyl oxidase . This enzyme plays a crucial role in the conversion of this compound into N-acetylisatin .
Temporal Effects in Laboratory Settings
It is known that indole derivatives, including this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that dosage effects could be significant .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan . The metabolism of this compound in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine) .
Transport and Distribution
As a derivative of indole, it is likely to interact with various transporters or binding proteins .
Subcellular Localization
Enzymes involved in indole alkaloid biosynthesis, which may include enzymes interacting with this compound, have been found to be both cytoplasmic and associated with thylakoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylindoxyl can be synthesized through several methods. One common preparation method involves reacting 3-indolinone with acetyl chloride in the presence of sodium chloride . Another method involves the use of indoxyl acetate, which is treated with sulfuric acid at room temperature, followed by cooling in an ice bath .
Industrial Production Methods: The industrial production of N-Acetylindoxyl typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Acetylindoxyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form N-acetylisatin in the presence of oxygen . It also reacts with substituted anilines to form derivatives of indolo[3,2-b]quinolines .
Common Reagents and Conditions: Common reagents used in the reactions of N-Acetylindoxyl include sulfuric acid, acetyl chloride, and various substituted anilines. The reaction conditions often involve room temperature or slightly elevated temperatures, with reaction times ranging from a few minutes to several hours .
Major Products: The major products formed from the reactions of N-Acetylindoxyl include N-acetylisatin, indolo[3,2-b]quinolines, and various other heterocyclic compounds .
Scientific Research Applications
N-Acetylindoxyl has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of indigogenic substrates, which are important for various biochemical assays . In biology, it is used in the study of enzyme activities and metabolic pathways. In medicine, derivatives of N-Acetylindoxyl are being investigated for their potential therapeutic properties . Additionally, it has applications in the industrial synthesis of dyes and pigments .
Comparison with Similar Compounds
N-Acetylindoxyl can be compared with other similar compounds such as indoxyl acetate, N-acetylisatin, and various substituted indoles. What sets N-Acetylindoxyl apart is its unique reactivity and the range of products it can form through its chemical reactions . Similar compounds include:
- Indoxyl acetate
- N-acetylisatin
- Substituted indoles
These compounds share some structural similarities but differ in their reactivity and applications .
Properties
IUPAC Name |
1-(3-hydroxyindol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXIAOPPYUVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186694 | |
Record name | 1H-Indol-3-ol, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33025-60-4 | |
Record name | 1-(3-Hydroxy-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33025-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-3-ol, 1-acetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-ol, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 1-(3-hydroxy-1H-indol-1-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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